L-Cysteine, S-(3,4-dihydroxyphenyl)-
Description
Propriétés
Numéro CAS |
77504-33-7 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
Clé InChI |
AITAKZZIENHLPJ-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1SCC(C(=O)O)N)O)O |
SMILES isomérique |
C1=CC(=C(C=C1SC[C@@H](C(=O)O)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1SCC(C(=O)O)N)O)O |
Synonymes |
4-S-cysteinylcatechol |
Origine du produit |
United States |
Méthodes De Préparation
Direct Reaction of L-Cysteine with Dopaquinone
The primary non-enzymatic method involves the nucleophilic addition of L-cysteine to dopaquinone (DQ), a reactive ortho-quinone derived from the oxidation of L-dopa. Density functional theory (DFT) calculations have elucidated the mechanism:
-
Deprotonation of Cysteine : At physiological pH, the thiol group of L-cysteine (pKa ~8.3) exists as a thiolate ion (Cys–S⁻), enhancing its nucleophilicity.
-
Nucleophilic Attack on DQ : Cys–S⁻ preferentially attacks the C3–C4 bridge of DQ, forming a metastable intermediate. This intermediate undergoes migration to the C5 or C2 positions, with C5 being favored (74% yield) over C2 (14%).
-
Proton Rearrangement : Sequential proton transfers from the cysteinyl –NH₃⁺ to carbonyl oxygens stabilize the adduct, yielding 5-S-cysteinyldopa (major product) or 2-S-cysteinyldopa (minor product).
Key Reaction Conditions :
-
Temperature : Room temperature (25°C) suffices for rapid kinetics.
-
Yield : ~88% conversion of DQ to cysteinyldopa isomers under anaerobic conditions.
Enzymatic Synthesis Using Tyrosinase
In Situ Generation of Dopaquinone
Tyrosinase catalyzes the oxidation of L-dopa to DQ, which subsequently reacts with L-cysteine:
-
Enzymatic Oxidation :
-
Thiol Conjugation :
Experimental Data :
Glutathionedopa as a Precursor
Glutathionedopa (γ-glutamyl-cysteinylglycine-dopa) serves as a biosynthetic precursor. In melanocytes and melanoma tissues, γ-glutamyl transpeptidase hydrolyzes glutathionedopa to cysteinyldopa:
-
Hydrolysis Pathway :
-
In Vitro Validation : Incubation of glutathionedopa with guinea pig kidney homogenate produced 22.2 μg of cysteinyldopa per 2 hours, while human melanoma homogenate yielded 14.1–15.8 μg.
Inhibitors : Glutathione (3×10⁻² M) completely blocks cysteinyldopa formation by competing for enzymatic binding sites.
Comparative Analysis of Synthesis Methods
Efficiency and Practicality
Side Reactions and Byproducts
-
Dopaquinone Cyclization : Competing intramolecular cyclization of DQ forms leukodopachrome, reducing cysteinyldopa yield.
-
Disulfide Formation : Excess cysteine leads to 2,5-SS-dicysteinyldopa, a dimeric byproduct.
Industrial and Laboratory-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling L-cysteine with a 3,4-dihydroxyphenyl derivative under mild, controlled conditions. For example, analogous cysteine derivatives are synthesized using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) . Optimization includes:
- Stoichiometric ratios: A 1:1.2 molar ratio of L-cysteine to the phenyl derivative minimizes side reactions.
- Temperature control: Reactions are conducted at 0–4°C to prevent oxidation of the dihydroxyphenyl group.
- Purification: Column chromatography with silica gel (eluent: methanol/chloroform gradients) or recrystallization improves purity (>95%) .
Q. What analytical techniques are most effective for characterizing L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how are structural ambiguities resolved?
Methodological Answer:
- High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection at 280 nm (for phenolic absorption) confirm purity .
- Mass spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (e.g., m/z 267.30 for C12H13NO4S) and fragments to validate the structure .
- Nuclear magnetic resonance (NMR): 1H and 13C NMR resolve stereochemical ambiguities. For instance, the cysteine β-proton signal (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–7.0 ppm) confirm regioselective substitution .
Q. What safety protocols should be followed when handling L-Cysteine, S-(3,4-dihydroxyphenyl)- in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1 skin sensitizer) .
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How does the stereochemistry of L-Cysteine, S-(3,4-dihydroxyphenyl)- influence its reactivity and biological interactions, and what experimental approaches validate these effects?
Methodological Answer:
- Chiral chromatography: Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and assess their differential bioactivity .
- Molecular docking: Compare binding affinities of enantiomers with target proteins (e.g., tyrosine hydroxylase or antioxidant enzymes) using software like AutoDock Vina .
- In vitro assays: Test enantiomers in radical scavenging assays (e.g., DPPH or ABTS) to correlate stereochemistry with antioxidant efficacy .
Q. What mechanisms underlie the oxidative degradation of L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how can researchers mitigate instability during experimental workflows?
Methodological Answer:
- Mechanistic studies: Monitor degradation products (e.g., quinones or dimerized species) via LC-MS under controlled oxidative conditions (H2O2 or Fe2+ catalysts) .
- Stabilization strategies: Add antioxidants (e.g., ascorbic acid at 1 mM) or store solutions in amber vials under nitrogen at −80°C to suppress oxidation .
Q. How can researchers design assays to evaluate the compound’s bioactivity, particularly in models of oxidative stress or neurotoxicity?
Methodological Answer:
- Cellular models: Use SH-SY5Y neuroblastoma cells treated with rotenone to induce oxidative stress; measure viability via MTT assay and ROS levels with DCFH-DA .
- Enzymatic assays: Evaluate inhibition of monoamine oxidase (MAO) using Amplex Red kits to assess neuroprotective potential .
- In vivo models: Administer the compound to Drosophila melanogaster or zebrafish models of Parkinson’s disease and quantify dopaminergic neuron survival via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
